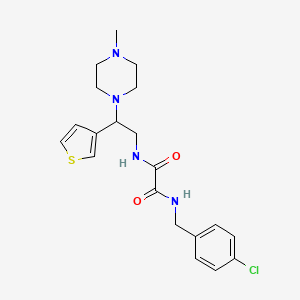

N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Description

N1-(4-Chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorobenzyl group, a 4-methylpiperazine moiety, and a thiophen-3-yl substituent. Oxalamides are a versatile class of compounds with applications ranging from pharmaceuticals to flavoring agents, depending on their substituents.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O2S/c1-24-7-9-25(10-8-24)18(16-6-11-28-14-16)13-23-20(27)19(26)22-12-15-2-4-17(21)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGCNPZIXLTORD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique oxalamide structure, incorporates various functional groups that may interact with biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

- Molecular Formula : C20H25ClN4O2S

- Molecular Weight : 421.0 g/mol

- CAS Number : 946200-12-0

The compound's structure includes a 4-chlorobenzyl group, a 4-methylpiperazine moiety, and a thiophene ring, contributing to its diverse biological interactions.

The biological activity of this compound is believed to stem from its ability to modulate enzyme activity and receptor interactions. The oxalamide functional group facilitates the formation of hydrogen bonds with target proteins, potentially influencing their conformation and activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of the apoptotic pathway.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains, suggesting its potential as a therapeutic agent for treating infections. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Interaction with Biological Targets

This compound interacts with various biological targets, including:

- Enzymes : It may act as an inhibitor for enzymes involved in cancer metabolism.

- Receptors : The compound has shown affinity for certain neurotransmitter receptors, indicating potential applications in neuropharmacology.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Study 2: Antimicrobial Activity

In another study, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) that was comparable to leading antibiotics, highlighting its potential as an alternative treatment option.

Data Summary Table

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound shares a core oxalamide structure with several analogues, differing primarily in substituent groups. Key structural comparisons include:

*Calculated based on molecular formulas in evidence.

Key Structural Insights :

- Chlorobenzyl vs.

- Piperazine Modifications : Analogues with 4-(4-methoxyphenyl)piperazine (e.g., CAS 1049569-67-6) introduce electron-donating methoxy groups, which could alter receptor affinity compared to the target’s 4-methylpiperazine .

- Thiophene Position : Thiophen-3-yl in the target compound vs. thiophen-2-yl in others (e.g., ) may affect π-stacking interactions in binding pockets.

Pharmacological and Functional Comparisons

- Antiviral Activity : BNM-III-170, a structurally distinct oxalamide, demonstrates efficacy as a CD4-mimetic compound, highlighting the role of guanidine and aromatic groups in viral entry inhibition . The target compound’s piperazine-thiophene combination may similarly target CNS receptors (e.g., dopamine D3), as seen in related piperazine derivatives .

- Flavoring Applications : S336 exemplifies oxalamides’ versatility, leveraging pyridine and dimethoxybenzyl groups for umami enhancement . The target compound lacks these substituents, suggesting divergent applications.

- Antimicrobial Potential: GMC-3’s dioxoisoindolinyl group correlates with antimicrobial activity, while the target’s thiophene and chlorobenzyl groups may offer alternative mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.